Cas no 19748-58-4 (2,5-BIS(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE)

2,5-BIS(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE structure
19748-58-4 structure
Product Name:2,5-BIS(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE
CAS No:19748-58-4
MF:C16H14N2O3
MW:282.293963909149
CID:189196
PubChem ID:88224
Update Time:2025-04-19

2,5-BIS(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE Chemical and Physical Properties

Names and Identifiers

    • 2,5-BIS(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE
    • 2,5-Di(3-methoxyphenyl)-1,3,4-oxadiazole
    • 1,3,4-Oxadiazole,2,5-bis(3-methoxyphenyl)-
    • 1,3,4-Oxadiazole, 2,5-bis(3-methoxyphenyl)-
    • 2,5-BIS(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE 99%
    • NSC90473
    • 2,5-bis-(3-Methoxyphenyl)-1,3,4-oxadiazole
    • AKOS024371074
    • SCHEMBL1181062
    • NS00026418
    • EINECS 243-268-6
    • NSC 90473
    • NSC-90473
    • 2,5-di(m-methoxyphenyl)-1,3,4-oxadiazole
    • 2,5-Bis(3-methoxyphenyl)-1,3,4-oxadiazole #
    • 19748-58-4
    • DTXSID70173432
    • FT-0610254
    • 2,5-di-(3-Methoxyphenyl)-1,3,4-oxadiazole
    • Inchi: 1S/C16H14N2O3/c1-19-13-7-3-5-11(9-13)15-17-18-16(21-15)12-6-4-8-14(10-12)20-2/h3-10H,1-2H3
    • InChI Key: VTFRIPCUJGVYKU-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=C(C=2)OC)=NN=C1C1C=CC=C(C=1)OC

Computed Properties

  • Exact Mass: 282.10000
  • Monoisotopic Mass: 282.100442
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.4
  • XLogP3: 3

Experimental Properties

  • Density: 1.189
  • Boiling Point: 461.8°Cat760mmHg
  • Flash Point: 233.1°C
  • Refractive Index: 1.564
  • PSA: 57.38000
  • LogP: 3.42080

2,5-BIS(3-METHOXYPHENYL)-1,3,4-OXADIAZOLE Security Information

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